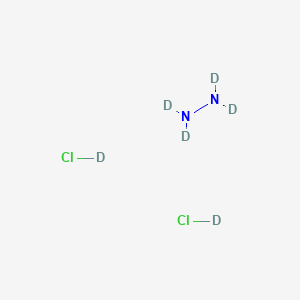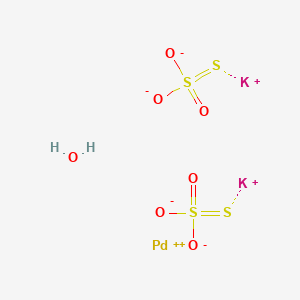
2-(4-(Hydroxymethyl)phényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C12H14BNO5 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Le composé “2-(4-(Hydroxymethyl)phényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione” est un composé alkylaminophénol important sur le plan biologique . Il a été synthétisé par la réaction de Petasis et utilisé dans la synthèse de composés biologiquement actifs, y compris les imidazo[4,5-b]pyrazin-2-ones pour une utilisation en tant qu'inhibiteurs de la kinase mTOR et inhibiteurs de la protéase du VIH avec une activité contre les virus résistants .
Études spectroscopiques
Ce composé a été utilisé dans des études spectroscopiques, y compris la spectroscopie FTIR, UV, RMN et UV-Vis . Ces études sont soutenues par des études spectrales computationnelles et ont contribué à comprendre les propriétés structurales du composé .
Calculs de chimie quantique
Des calculs de chimie quantique ont été effectués en utilisant ce composé. Ces calculs comprennent l'étude des propriétés structurales, des énergies HOMO et LUMO, de l'analyse NLO, des paramètres thermodynamiques, des fréquences de vibration, du potentiel électrostatique, des énergies d'excitation, des charges atomiques de Mulliken et des forces d'oscillateur .
Couplage de Suzuki-Miyaura
“L'ester MIDA d'acide 4-(hydroxymethyl)phénylboronique” a été largement utilisé dans le couplage de Suzuki-Miyaura . Cette réaction est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée .
Réactions de couplage croisé itératives
Les composés boronates MIDA, y compris “l'ester MIDA d'acide 4-(hydroxymethyl)phénylboronique”, ont été utilisés dans des réactions de couplage croisé itératives pour la synthèse totale de molécules bioactives et les réactions de polymérisation .
Synthèse de petites briques de construction
Les composés boronates MIDA ont été utilisés dans la synthèse de diverses petites briques de construction, de produits naturels et de composés bioactifs . Différents composés boronates MIDA comme le vinyle, l'acyle, le formyle, l'acrylique et les α-carbonyl MIDA boronates agissent également comme de nouvelles briques de construction synthétiques pour diverses transformations synthétiques en synthèse organique .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWETVQJDIKPYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746280 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072960-82-7 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072960-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the distance between boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester?
A1: Understanding the spatial arrangement of atoms within a molecule is crucial for comprehending its chemical properties and potential applications. In the case of 4-(Hydroxymethyl)phenylboronic acid MIDA ester, the distance between the boron and carbon atoms provides valuable information about the molecule's structure. This information can be used to predict reactivity, understand interactions with other molecules, and guide the design of new compounds with specific properties.
Q2: How was the boron-carbon distance in 4-(Hydroxymethyl)phenylboronic acid MIDA ester determined in the study?
A2: The researchers utilized a Nuclear Magnetic Resonance (NMR) technique called Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to accurately measure the distance between the boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester []. This technique exploits the interaction between the magnetic moments of the boron-11 (spin-3/2) and carbon-13 (spin-1/2) nuclei. By analyzing the REAPDOR recoupling curves obtained from the experiment, the researchers were able to determine the inter-nuclear distance to be 2.76 ± 0.14 Å. This finding was consistent with the distance of 2.68 Å obtained from X-ray crystallography, further validating the accuracy of the REAPDOR method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)


